(3R,4R)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4R)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry. This compound features a pyrrolidine ring substituted with a benzyl group at the nitrogen atom and a cyclopropyl group at the 4-position. The carboxylic acid functional group is located at the 3-position of the pyrrolidine ring. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, diazomethane, Grignard reagents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
(3R,4R)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,4R)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral centers and functional groups allow it to bind selectively to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-cyclohexyl-3-pyrrolidinecarboxylic acid
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-(3-pyridinyl)-3-piperidinecarboxylic acid
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-(2-pyridinyl)-3-piperidinecarboxylic acid
Uniqueness
(3R,4R)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both benzyl and cyclopropyl groups. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO2/c17-15(18)14-10-16(9-13(14)12-6-7-12)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,18)/t13-,14+/m1/s1 |
InChI Key |
JBLUXZWVKSRNJN-KGLIPLIRSA-N |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC1C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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